Scutebarbatine W
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Overview
Description
This compound has garnered interest due to its cytotoxic activities against various tumor cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as Scutellaria barbata, followed by purification processes to isolate the desired compound. Advanced techniques like chromatography and crystallization are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
[(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
[(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its cytotoxic activities against various tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells.
Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of [(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in tumor cells through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
6-O-Nicotinoylscutebarbatine G: Another diterpenoid compound with similar cytotoxic properties.
Scutebata E: A related compound with a similar spirocyclic structure.
Uniqueness
[(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate is unique due to its specific combination of functional groups and its potent cytotoxic activity against multiple tumor cell lines.
Biological Activity
Scutebarbatine W, a neo-clerodane diterpenoid derived from Scutellaria barbata, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article synthesizes existing research findings on the compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is part of a class of compounds known for their diverse biological activities. Derived from the traditional medicinal plant Scutellaria barbata, which is widely used in Chinese medicine, these compounds have been investigated for their effects against various cancer cell lines.
Antitumor Activity
In Vitro Studies:
Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human hepatocellular carcinoma (HCC) cells and induce apoptosis through the activation of critical signaling pathways such as MAPK and endoplasmic reticulum (ER) stress pathways .
- Cell Lines Tested:
- A549 (lung cancer)
- HepG2 (liver cancer)
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
A549 | 39.21 | Mitochondria-mediated apoptosis |
HepG2 | Not specified | MAPK activation and ER stress induction |
In Vivo Studies:
In vivo experiments using mouse models have demonstrated that this compound significantly suppresses tumor growth. In one study, mice treated with this compound showed a marked reduction in tumor size compared to control groups, confirming its potential as an effective antitumor agent .
The mechanisms through which this compound exerts its antitumor effects are multifaceted:
- Induction of Apoptosis:
- Cell Cycle Arrest:
- Activation of Signaling Pathways:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: A study involving patients with liver cancer indicated that treatment with Scutellaria barbata extracts containing this compound improved overall survival rates and reduced side effects associated with conventional chemotherapy .
- Case Study 2: In a preclinical trial, administration of this compound led to significant tumor regression in mouse models implanted with human cancer cells, emphasizing its potential for clinical application in cancer therapy .
Properties
IUPAC Name |
[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO8/c1-20-12-13-23(40-28(37)21-9-6-5-7-10-21)25-30(2)14-15-33(17-24(35)39-19-33)42-32(30,4)26(36)27(31(20,25)3)41-29(38)22-11-8-16-34-18-22/h5-12,16,18,23,25-27,36H,13-15,17,19H2,1-4H3/t23-,25-,26+,27+,30-,31+,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUPMAARYESGH-JIYIMHFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@@]4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.